Quaternium-16: An In-Depth Technical Guide to Chemical Structure and Synthesis
Quaternium-16: An In-Depth Technical Guide to Chemical Structure and Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure and synthesis pathways of Quaternium-16, a designation that refers to two distinct chemical entities: Polyquaternium-16 and Silicone Quaternium-16. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental insights, and visual representations of their chemical nature and formation.
Introduction to Quaternium-16
The term "Quaternium-16" is utilized within the chemical and cosmetics industries to denote different polymeric structures. It is crucial to distinguish between the non-silicone polymer, Polyquaternium-16, and the silicone-based polymer, Silicone Quaternium-16. Both are cationic polymers, meaning they possess a positive charge, which makes them valuable in personal care formulations for their conditioning and antistatic properties.[1][2] This guide will address both compounds separately to provide clarity and detailed technical information.
Polyquaternium-16
Polyquaternium-16 is a cationic copolymer synthesized from vinylpyrrolidone (VP) and quaternized vinylimidazole (QVI).[3] Its positive charge stems from the quaternary ammonium groups within the vinylimidazole monomer.[1] This structure allows it to form a film on negatively charged surfaces like hair and skin, providing conditioning, smoothing, and antistatic benefits.[4]
Chemical Structure
Polyquaternium-16 is a polymeric quaternary ammonium salt formed from methylvinylimidazolium chloride and vinylpyrrolidone.[5] The ratio of the two monomers can vary, leading to different properties in the final polymer.[6]
Physicochemical Properties
A summary of the key physicochemical properties of Polyquaternium-16 is presented in the table below.
| Property | Value | Reference |
| CAS Number | 95144-24-4 | |
| Molecular Formula | (C8H11N2·C6H9NO·Cl)x | |
| Appearance | Clear to slightly turbid yellowish viscous liquid | [7] |
| Boiling Point | 100°C | [8] |
| pH (100 g/l) | 5.0 - 8.0 | [1] |
| Solubility in Water | Soluble | [8] |
| Charge Density | 6.1 meq/g at pH 7 | [7] |
Synthesis Pathway
The synthesis of Polyquaternium-16 involves the copolymerization of vinylpyrrolidone and 3-methyl-1-vinylimidazolium chloride. This free-radical polymerization is typically initiated by a chemical initiator in a suitable solvent.
Experimental Protocol: Generalized Synthesis of Polyquaternium Polymers
While specific industrial protocols for Polyquaternium-16 are proprietary, a general method for the synthesis of polyquaternium salts via free-radical polymerization can be outlined as follows:
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Monomer Preparation : A mixed solution of the monomers, such as methacryloyloxyethyl trimethyl ammonium chloride and dimethyl diallyl ammonium chloride, is prepared.[9]
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Initiator Addition : A polymerization initiator, for example, ammonium persulfate, is dissolved in the monomer solution.[9]
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Reaction Setup : A reaction vessel containing a solvent system (e.g., kerosene and absolute ethanol) is purged with an inert gas like nitrogen and heated to a specific temperature (e.g., 55-65°C).[9]
-
Polymerization : The monomer-initiator solution is added dropwise to the heated solvent.[9] After the addition is complete, the temperature is raised (e.g., to 75-85°C) and maintained for several hours to ensure complete reaction.[9]
-
Isolation and Purification : The reaction mixture is cooled, and the precipitated crude polymer is collected.[9] The crude product is then purified, for instance, by precipitation in a non-solvent like acetone, followed by filtration and drying to yield the final polyquaternium salt.[9]
Silicone Quaternium-16
Silicone Quaternium-16 is a cationic polymer characterized by a silicone backbone with pendant quaternary ammonium groups.[10] The "16" in its name is reported to refer to the length of the alkyl chain associated with the quaternary ammonium group.[11] These polymers are valued for their ability to provide excellent conditioning, reduce static, and offer a silky feel to hair and skin, often with less buildup than some non-silicone counterparts.[12][13]
Chemical Structure
The precise structure of Silicone Quaternium-16 can vary, but it generally consists of a polysiloxane backbone with attached side chains containing quaternary ammonium salt functionalities. It is often found as a component in more complex structures, such as "Silicone Quaternium-16/Glycidoxy Dimethicone Crosspolymer".[10]
Physicochemical Properties
Quantitative data for Silicone Quaternium-16 as a standalone entity is not widely published. However, properties of a related crosspolymer are available and provide some insight.
| Property | Value | Reference |
| Appearance | Liquid | [14] |
| Solubility in Water | Slightly soluble to soluble | [14] |
| Stability | Stable | [14] |
| Melting Point (°C) | 210.9 (for a related crosspolymer) | [11] |
| Boiling Point (°C) | 569 (for a related crosspolymer) | [11] |
Synthesis Pathway
The synthesis of silicone quaternium compounds typically involves the chemical modification of a silicone polymer. A common method is the hydrosilylation reaction, where a silicone polymer containing Si-H bonds is reacted with an unsaturated amine, followed by quaternization of the amine groups. The synthesis of a related crosspolymer is described as being produced by hydroxylation with the addition of silicon hydride bonds using a platinum catalyst.[11]
Experimental Protocol: Generalized Synthesis of Quaternary Ammonium Compounds
A general two-step process for synthesizing quaternary ammonium compounds can be described as follows, which can be adapted for the quaternization of an aminofunctional silicone:
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Formation of the Precursor : The first step involves creating the molecule to be quaternized. For Silicone Quaternium-16, this would be the synthesis of an aminofunctional silicone, for example, through a hydrosilylation reaction as depicted in the diagram above.
-
Quaternization (Menschutkin Reaction) : The aminofunctional precursor (a tertiary amine) is reacted with an alkyl halide to form the quaternary ammonium salt.[15] This is a bimolecular nucleophilic substitution (SN2) reaction.[15] The reaction is typically carried out in a suitable solvent. The reaction time can range from 1 to 24 hours, and the completeness of the reaction is monitored by measuring the depletion of the starting reactants.[16]
-
Purification : The final product may be purified through various techniques, including precipitation, washing, and drying, to remove unreacted starting materials and byproducts.
Experimental Workflow for Characterization
The characterization of both Polyquaternium-16 and Silicone Quaternium-16 is essential to confirm their structure and purity. A typical experimental workflow for their characterization is outlined below.
This workflow typically involves:
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the characteristic functional groups present in the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the detailed chemical structure of the monomers and the final polymer.
-
Gel Permeation Chromatography (GPC) : To determine the molecular weight and molecular weight distribution of the polymer.
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Thermal Analysis (TGA/DSC) : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and transitions of the polymer.
Conclusion
Quaternium-16, in its forms as Polyquaternium-16 and Silicone Quaternium-16, represents a versatile class of cationic polymers with significant applications in the personal care and cosmetics industries. Understanding their distinct chemical structures and synthesis pathways is crucial for their effective formulation and the development of new products with enhanced performance characteristics. This guide has provided a detailed technical overview to aid researchers and professionals in this endeavor.
References
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. ewg.org [ewg.org]
- 3. Polyquaternium-16 | Vinylpyrrolidone/Vinylimidazolium | Cosmetic Ingredients Guide [ci.guide]
- 4. altmeyers.org [altmeyers.org]
- 5. ewg.org [ewg.org]
- 6. Polyquaternium-16 [tightlycurly.com]
- 7. POLYQUATERNIUM 16 - Ataman Kimya [atamanchemicals.com]
- 8. specialchem.com [specialchem.com]
- 9. CN104193892A - Preparation method of polyquaternium with antistatic property of oil - Google Patents [patents.google.com]
- 10. cosmileeurope.eu [cosmileeurope.eu]
- 11. Silicone quaternium-16/glycidoxy dimethicone crosspolymer - Descrizione [tiiips.com]
- 12. incibeauty.com [incibeauty.com]
- 13. cosmileeurope.eu [cosmileeurope.eu]
- 14. Silicone quaternium-16 - Surfactant - 表面活性剂百科 [surfactant.top]
- 15. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20070260089A1 - Method for the Synthesis of Quaternary Ammonium Compounds and Compositions Thereof - Google Patents [patents.google.com]
